REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOCCO)O
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
24
|
Quantity
|
29.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite (washed CH2Cl2, ˜200 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The oil was then dissolved in HCl (250 mL, 1 N)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (250 mL)
|
Type
|
CUSTOM
|
Details
|
to remove excess 24
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
WASH
|
Details
|
The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25
|
Type
|
CUSTOM
|
Details
|
has been removed from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
The first extraction
|
Type
|
EXTRACTION
|
Details
|
should be back extracted with HCl (125 mL, 1N)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resultant oil was then dissolved in CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
washed repetitively with H2O (50 mL volumes) until 25
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
total volume 500 mL, and NaCl was added until the solution
|
Type
|
WASH
|
Details
|
was washed with CH2Cl2 (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried MgSO4, and evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(COCCOCCOCCOCCOCCOCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOCCO)O
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
24
|
Quantity
|
29.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite (washed CH2Cl2, ˜200 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The oil was then dissolved in HCl (250 mL, 1 N)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (250 mL)
|
Type
|
CUSTOM
|
Details
|
to remove excess 24
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
WASH
|
Details
|
The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25
|
Type
|
CUSTOM
|
Details
|
has been removed from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
The first extraction
|
Type
|
EXTRACTION
|
Details
|
should be back extracted with HCl (125 mL, 1N)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resultant oil was then dissolved in CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
washed repetitively with H2O (50 mL volumes) until 25
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
total volume 500 mL, and NaCl was added until the solution
|
Type
|
WASH
|
Details
|
was washed with CH2Cl2 (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried MgSO4, and evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(COCCOCCOCCOCCOCCOCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOCCO)O
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
24
|
Quantity
|
29.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite (washed CH2Cl2, ˜200 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The oil was then dissolved in HCl (250 mL, 1 N)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (250 mL)
|
Type
|
CUSTOM
|
Details
|
to remove excess 24
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
WASH
|
Details
|
The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25
|
Type
|
CUSTOM
|
Details
|
has been removed from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
The first extraction
|
Type
|
EXTRACTION
|
Details
|
should be back extracted with HCl (125 mL, 1N)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resultant oil was then dissolved in CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
washed repetitively with H2O (50 mL volumes) until 25
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
total volume 500 mL, and NaCl was added until the solution
|
Type
|
WASH
|
Details
|
was washed with CH2Cl2 (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried MgSO4, and evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(COCCOCCOCCOCCOCCOCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |